molecular formula C17H15ClN4O3S B4575482 2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide

2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide

Cat. No.: B4575482
M. Wt: 390.8 g/mol
InChI Key: SENSFSXBBHCNHB-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0553392 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anti-enzymatic Applications

A study focused on synthesizing N-substituted derivatives of ethyl nipecotate, including compounds related to 2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide, reported their antibacterial and anti-enzymatic potential. These compounds showed good inhibitory effects against gram-negative bacterial strains and low potential against the lipoxygenase enzyme. The hemolytic study of these molecules provided insights into their cytotoxic behavior, highlighting their potential as antimicrobial agents with minimal side effects (Nafeesa et al., 2017).

Anti-Urease and Antimicrobial Activities

Another research synthesized 5-aryl thiophenes bearing sulphonylacetamide groups, demonstrating their significant antibacterial and anti-urease activities. These compounds, structurally similar to the compound of interest, were effective against several bacterial strains and showed excellent urease inhibition. This suggests their potential use in treatments against bacteria-induced ulcers and infections (Noreen et al., 2015).

Anticancer Potential

Research into indapamide derivatives, closely related to the target compound, revealed significant pro-apoptotic activity on melanoma cell lines, suggesting potential use in cancer treatment. These compounds exhibited anticancer activity by inhibiting human carbonic anhydrase isoforms, essential for tumor growth and metastasis (Yılmaz et al., 2015).

Antiviral Activity

Studies on thiadiazole sulfonamides, structurally related to the compound , showed specific anti-tobacco mosaic virus activity. This demonstrates the potential application of similar compounds in developing antiviral drugs (Chen et al., 2010).

Properties

IUPAC Name

2-[3-[(Z)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c18-13-5-7-14(8-6-13)26(24,25)21-20-9-12-10-22(11-17(19)23)16-4-2-1-3-15(12)16/h1-10,21H,11H2,(H2,19,23)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENSFSXBBHCNHB-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)/C=N\NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 2
2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 4
2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 5
2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 6
2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide

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